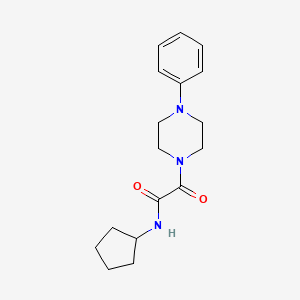

N-环戊基-2-氧代-2-(4-苯基哌嗪-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound that has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Synthesis Analysis

The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis

The methylene linker at the acetamide fragment occurred as singlet at δ 4.15 ppm .Chemical Reactions Analysis

The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis

The methylene linker at the acetamide fragment occurred as singlet at δ 4.15 ppm .科学研究应用

抗菌和抗胆碱酯酶活性

Yurttaş等人(2015年)的研究合成了类似于N-环戊基-2-氧代-2-(4-苯基哌嗪-1-基)乙酰胺的新衍生物,重点关注它们的抗菌和抗胆碱酯酶活性。尽管抗胆碱酯酶活性较弱,但对白色念珠菌的显著抗真菌活性表明了该化合物在开发抗真菌药物方面的潜力Yurttaş等人,2015年。

药物代谢和肝脏保护

类似化合物在药物代谢和肝脏保护中的作用已得到广泛研究。Lucas等人(2005年)和Akakpo等人(2019年)探讨了对乙酰氨基酚(一种与N-环戊基-2-氧代-2-(4-苯基哌嗪-1-基)乙酰胺有类似作用机制的化合物)产生效应和潜在肝脏保护干预的机制。这包括对乙酰氨基酚对环氧合酶活性的影响以及通过抑制c-Jun N末端激酶保护乙酰氨基酚肝毒性的探讨Lucas等人,2005年; Akakpo et al., 2019。

抗氧化剂、镇痛剂和抗炎药

Nayak等人(2014年)报道了合成类似于N-环戊基-2-氧代-2-(4-苯基哌嗪-1-基)乙酰胺结构的化合物,展示了明显的DPPH自由基清除活性,以及体内的镇痛和抗炎活性。这表明了在开发新型镇痛和抗炎药物方面的潜在应用Nayak et al., 2014。

溶剂控制的自组装

Yin等人(2021年)探讨了基于阿斯巴甜的二肽衍生物的自组装性质,突出了这些化合物在不同溶剂体系中形成各种形态的能力。这项研究指向了在纳米技术和药物递送系统中的潜在应用Yin et al., 2021。

作用机制

Target of Action

The primary target of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide interacts with its targets by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neuron . This ultimately leads to a decrease in the frequency and spread of seizures .

Biochemical Pathways

The action of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide on the neuronal voltage-sensitive sodium channels affects the sodium ion influx pathway . By inhibiting this pathway, the compound can prevent the generation and propagation of action potentials, thereby reducing neuronal excitability . This has downstream effects on various neurological processes, potentially leading to a reduction in seizure activity .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide’s action include a reduction in the excitability of neurons, leading to a decrease in the frequency and spread of seizures . This is achieved through the compound’s inhibitory action on the neuronal voltage-sensitive sodium channels .

属性

IUPAC Name |

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(18-14-6-4-5-7-14)17(22)20-12-10-19(11-13-20)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTCYYAKFVYJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)

![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)

![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)

![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)